Methyl 3-bromo-4-oxopiperidine-1-carboxylate
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Overview
Description
Methyl 3-bromo-4-oxopiperidine-1-carboxylate: is an organic compound with the molecular formula C7H10BrNO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-oxopiperidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the bromination of 4-oxopiperidine-1-carboxylate followed by esterification. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Major Products:
- Substitution reactions yield various substituted piperidine derivatives.
- Reduction reactions produce alcohol derivatives.
- Oxidation reactions lead to more oxidized piperidine compounds.
Scientific Research Applications
Methyl 3-bromo-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is utilized in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its structure allows it to interact with biological molecules, potentially inhibiting enzymes or binding to receptors .
Comparison with Similar Compounds
Methyl 4-oxo-3-piperidinecarboxylate: Similar structure but lacks the bromine atom.
1-Benzyl-4-oxopiperidine-3-carboxylate: Contains a benzyl group instead of a bromine atom.
1-Boc-4-piperidone: Contains a tert-butoxycarbonyl (Boc) protecting group instead of a bromine atom
Uniqueness: Methyl 3-bromo-4-oxopiperidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 3-bromo-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO3/c1-12-7(11)9-3-2-6(10)5(8)4-9/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVVYOYXCAHGLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(=O)C(C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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